molecular formula C10H7BrN2O2 B2826937 2-Amino-7-bromoquinoline-3-carboxylic acid CAS No. 2010983-71-6

2-Amino-7-bromoquinoline-3-carboxylic acid

Cat. No.: B2826937
CAS No.: 2010983-71-6
M. Wt: 267.082
InChI Key: QLCZAJSVMHLEPW-UHFFFAOYSA-N
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Description

2-Amino-7-bromoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H7BrN2O2 and a molecular weight of 267.08 g/mol .

Properties

IUPAC Name

2-amino-7-bromoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCZAJSVMHLEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to improve yield, reduce environmental impact, and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, transition metal catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .

Scientific Research Applications

2-Amino-7-bromoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-7-bromoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-7-bromoquinoline-3-carboxylic acid include:

Uniqueness

This compound is unique due to the presence of both amino and bromo substituents on the quinoline ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives .

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